molecular formula C11H20O2 B13763183 Methyl 2,5,5-trimethylhept-4-enoate CAS No. 68891-90-7

Methyl 2,5,5-trimethylhept-4-enoate

Cat. No.: B13763183
CAS No.: 68891-90-7
M. Wt: 184.27 g/mol
InChI Key: KKMHPBMLAANVOR-VQHVLOKHSA-N
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Description

Methyl 2,5,5-trimethylhept-4-enoate (CAS No. 68891-90-7) is an unsaturated branched-chain methyl ester with the molecular formula C₁₁H₂₀O₂ . Its structure features a hept-4-enoate backbone substituted with methyl groups at positions 2, 5, and 5, along with a methoxycarbonyl group at the terminal position. This compound is structurally characterized by its α,β-unsaturation (double bond at position 4) and steric hindrance due to the branched methyl groups.

Properties

CAS No.

68891-90-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (E)-2,2,5-trimethylhept-4-enoate

InChI

InChI=1S/C11H20O2/c1-6-9(2)7-8-11(3,4)10(12)13-5/h7H,6,8H2,1-5H3/b9-7+

InChI Key

KKMHPBMLAANVOR-VQHVLOKHSA-N

Isomeric SMILES

CC/C(=C/CC(C)(C)C(=O)OC)/C

Canonical SMILES

CCC(=CCC(C)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5,5-trimethylhept-4-enoate can be synthesized through the esterification of 2,5,5-trimethylhept-4-enol with methanoic acid ester. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5,5-trimethylhept-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,5,5-trimethylhept-4-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as a fragrance ingredient in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of methyl 2,5,5-trimethylhept-4-enoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. 2,5,5-Trimethyl-4-heptone

  • Structure : A ketone analogue with the same carbon skeleton but lacking the ester group. Instead, it features a ketone at position 3.
  • Key Differences : The absence of the methoxycarbonyl group reduces polarity and reactivity toward nucleophiles compared to the ester. This compound may exhibit higher volatility due to reduced molecular weight and hydrogen-bonding capacity .

b. Methyl Salicylate

  • Structure : An aromatic ester (methyl ester of salicylic acid) with a benzene ring and hydroxyl group.
  • Key Differences: Methyl salicylate’s aromaticity confers distinct electronic properties and UV absorption characteristics, unlike the aliphatic, branched structure of methyl 2,5,5-trimethylhept-4-enoate. It is widely used in flavoring and pharmaceuticals, whereas the latter’s applications remain less documented .
Physicochemical Properties
Property This compound 2,5,5-Trimethyl-4-heptone Methyl Salicylate
Molecular Formula C₁₁H₂₀O₂ C₁₀H₁₈O C₈H₈O₃
Functional Groups Ester, alkene Ketone, alkene Aromatic ester
Polarity Moderate (ester group) Low (ketone) High (aromatic -OH)
Volatility Likely moderate Higher Low
Potential Applications Synthetic intermediates Solvents, fragrances Pharmaceuticals
Reactivity and Stability
  • Ester Hydrolysis: this compound is expected to undergo alkaline hydrolysis to yield 2,5,5-trimethylhept-4-enoic acid, a reaction typical of esters. This contrasts with methyl salicylate, where hydrolysis produces salicylic acid, a bioactive compound .
  • Alkene Reactivity : The double bond at position 4 may participate in Diels-Alder or hydrogenation reactions. Steric hindrance from the trimethyl groups could slow electrophilic additions compared to less hindered alkenes (e.g., isoprene or α-pinene) .

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